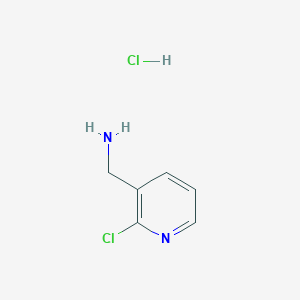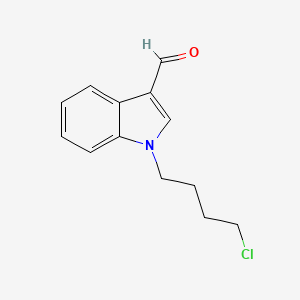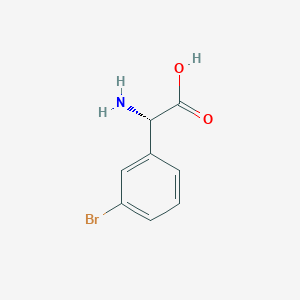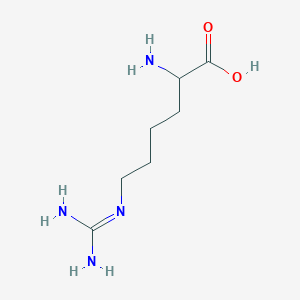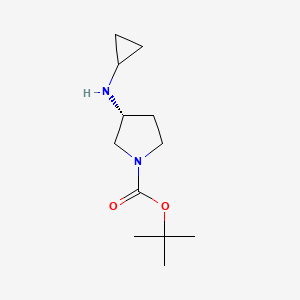
(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
Overview
Description
(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a chemical compound involved in various synthetic and analytical applications in the field of organic chemistry. This compound is notable for its unique structure, which includes a pyrrolidine ring, a tert-butyl group, and a cyclopropylamino moiety. Its synthesis and properties are of interest due to its potential utility in pharmaceuticals and material science.
Synthesis Analysis
The synthesis of related pyrrolidines has been reported through several methods, including enantioselective nitrile anion cyclization strategies, leading to the formation of highly functionalized pyrrolidines. For instance, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy achieved high yields and enantiomeric excesses, demonstrating the efficiency of this synthesis approach in generating complex pyrrolidine derivatives (Chung et al., 2005). Another method involves the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, showcasing the utility of such compounds in synthesizing novel macrocyclic inhibitors (Sasaki et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques, including X-ray diffraction and DFT analyses. For example, the structure and thermal analyses of tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate revealed insights into the stability and intramolecular hydrogen bonding within such molecules (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving the cyclopropylamino group and the pyrrolidine ring are central to the utility of (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate in synthesis. The reactivity of such compounds under various conditions can lead to a range of products with significant pharmaceutical relevance. The compound's ability to undergo transformations, such as cyclopropanation or amide formation, underscores its versatility in chemical synthesis (Li et al., 2012).
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like “(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate,” are essential scaffolds in medicinal chemistry. Their significance is due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. This review emphasizes the versatility of the pyrrolidine scaffold in developing bioactive molecules with selective target engagement. Structural variations in pyrrolidine derivatives influence their biological activity, highlighting the importance of stereochemistry and substituent spatial orientation in drug design. The synthesis strategies for pyrrolidine-based compounds, their structure-activity relationships (SAR), and the impact of stereogenicity on biological profiles are discussed, providing insights into designing new compounds with varied biological activities (Li Petri et al., 2021).
Synthesis of N-Heterocycles via Sulfinimines
Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in stereoselective synthesis, closely related to the synthesis approaches of compounds like “(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate.” This methodology enables the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, critical for natural product synthesis and therapeutic applications. The review covers asymmetric N-heterocycle synthesis mediated by tert-butanesulfinamide, underscoring its significance in generating biologically relevant structures (Philip et al., 2020).
Proline and Pyrrolidine Metabolism in Plant Defense
Pyrrolidine derivatives, including proline and its metabolic intermediates, play crucial roles in plant defense mechanisms against pathogens. The metabolism of proline and pyrrolidine-5-carboxylate (P5C) in plants is tightly regulated, especially during pathogen infection and abiotic stress. This review explores the involvement of P5C and its metabolism in plant defense, highlighting the synthesis of P5C in mitochondria as a defense response. The role of specific genes in this metabolic pathway and the induction of defense responses through salicylic acid-dependent pathways, reactive oxygen species, and hypersensitive response-associated cell death are discussed, providing insights into the molecular mechanisms underpinning plant defense strategies (Qamar et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (3R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-10(8-14)13-9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEGQEQHIFRJSY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693554 | |
| Record name | tert-Butyl (3R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
CAS RN |
1289585-23-4 | |
| Record name | tert-Butyl (3R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




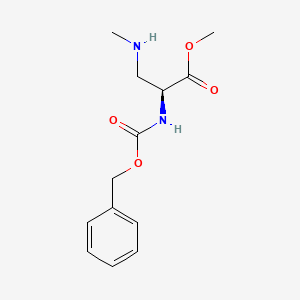
![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)

